![molecular formula C22H20N6O B11182517 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11182517.png)
4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
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Overview
Description
4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Construction of the tetracyclic core: This is the most challenging step and may require a series of cyclization and rearrangement reactions under carefully controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction can yield tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential as drug candidates. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene
- This compound
Uniqueness
The uniqueness of This compound lies in its tetracyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H21N5 with a molecular weight of 357.43 g/mol. The structure features multiple nitrogen atoms and a furan moiety which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Several studies have reported that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to be linked to the disruption of cellular processes essential for tumor growth.
- Antimicrobial Properties : Preliminary investigations suggest that this compound has potential antimicrobial effects against both bacterial and fungal strains. The presence of the furan ring is often associated with increased bioactivity.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Cell Lines/Organisms Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antitumor | MCF7 (breast cancer) | 5.2 | Induction of apoptosis |
A549 (lung cancer) | 4.8 | Cell cycle arrest in G2/M phase | |
Antimicrobial | Staphylococcus aureus | 12.5 | Disruption of cell wall synthesis |
Candida albicans | 15.0 | Inhibition of ergosterol biosynthesis | |
Neuroprotective | SH-SY5Y (neuronal cells) | 10.0 | Reduction of ROS levels |
Case Study: Antitumor Activity
In a study published in Cancer Letters, derivatives of the compound were tested against human cancer cell lines including MCF7 and A549. The results indicated that these compounds significantly inhibited cell proliferation with IC50 values ranging from 4.8 to 5.2 µM . The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Antimicrobial Effects
A separate study evaluated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition with IC50 values of 12.5 µM and 15 µM respectively . The proposed mechanism involved disruption of cell wall integrity in bacteria and inhibition of ergosterol biosynthesis in fungi.
Discussion
The diverse biological activities exhibited by This compound highlight its potential as a lead compound for drug development in oncology and infectious diseases.
Future Directions
Further research is needed to explore:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and reduced toxicity.
- Mechanistic Studies : To elucidate the specific pathways involved in its biological activities.
Properties
Molecular Formula |
C22H20N6O |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-(furan-2-ylmethyl)-9-phenyl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene |
InChI |
InChI=1S/C22H20N6O/c1-2-7-16(8-3-1)20-25-21-23-14-26(13-17-9-6-12-29-17)15-27(21)22-24-18-10-4-5-11-19(18)28(20)22/h1-12,20H,13-15H2,(H,23,25) |
InChI Key |
UNHXJBDFMBFGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2NC(N3C4=CC=CC=C4N=C3N2CN1CC5=CC=CO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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